molecular formula C36H46Cl3FeN4 B1442987 Iron(III) octaethylporphine chloride CAS No. 28755-93-3

Iron(III) octaethylporphine chloride

Cat. No. B1442987
CAS RN: 28755-93-3
M. Wt: 697 g/mol
InChI Key: SHMMVGOWYAIRHR-UHFFFAOYSA-K
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Description

Iron(III) octaethylporphine chloride is a synthetic porphyrin used in various industrial processes . It plays a significant role in the catalytic reduction of elemental oxygen (O2) and is also used in the study of heme catabolism and bioelectron transfer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 624.06 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.

Scientific Research Applications

Fluorescent Assay Platform for Nucleic Acid Detection

Iron(III) octaethylporphine chloride nanoparticles (FePNPs) have been utilized as a novel fluorescent assay platform for nucleic acid detection. This assay system exhibits high sensitivity and selectivity, even down to a single-base mismatch, demonstrating its potential in genetic analysis and molecular biology research (Zhai, Li, & Sun, 2011).

Selective Oxygen Atom Transfer Reagent

This compound can react with potassium crown ether nitrite to form a unique and selective oxygen atom transfer reagent, known as iron(III) nitrite salt. This reagent exhibits a broad range of applications in oxidation reactions, showing high efficiency and selectivity in transforming various substrates (O'Shea, Wang, Wade, & Castro, 1996).

Electrocatalysis and Sensitive Detection Applications

Iron(III) octaethylporphyrin chloride, when supported on glassy carbon, acts as an electrocatalyst for oxygen reduction. This material demonstrates electrocatalytic activity for the reduction of oxygen to water and hydrogen peroxide, showcasing its potential in electrochemical sensors and energy conversion technologies (Khorasani-Motlagh, Noroozifar, Ghaemi, & Safari, 2004).

Mimicking Electron Transfer in Photosynthesis

A cofacial diporphyrin containing iron(III) and zinc(II) with this compound has been studied for its picosecond photochemistry. This complex mimics electron transfer processes similar to those in the reaction centers of photosynthetic bacteria, providing insights into bio-inspired energy conversion and artificial photosynthesis (Fujita, Netzel, Chang, & Wang, 1982).

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Safety and Hazards

While specific safety data for Iron(III) octaethylporphine chloride is not available, general safety data for iron (III) compounds indicate that they can cause skin irritation, serious eye damage, and are harmful if swallowed .

properties

IUPAC Name

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMVGOWYAIRHR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725247
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28755-93-3
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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